FOY 251-D4 FOY 251-D4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207136
InChI:
SMILES:
Molecular Formula: C₁₇H₁₅D₄N₃O₇S
Molecular Weight: 413.44

FOY 251-D4

CAS No.:

Cat. No.: VC0207136

Molecular Formula: C₁₇H₁₅D₄N₃O₇S

Molecular Weight: 413.44

* For research use only. Not for human or veterinary use.

FOY 251-D4 -

Specification

Molecular Formula C₁₇H₁₅D₄N₃O₇S
Molecular Weight 413.44

Introduction

PropertyValue
CAS No.71079-09-9
Canonical SMILESO=C(O)CC1=CC=C(OC(C2=CC=C(NC(N)=N)C=C2)=O)C=C1.CS(=O)(O)=O
FormulaC₁₇H₁₉N₃O₇S
Molecular Weight409.41
SolubilityDMSO: 20 mg/mL (48.85 mM; ultrasonic and adjust pH to 5 with HCl); Water: < 0.1 mg/mL (insoluble)
Storage Recommendation4°C, away from moisture

These properties are critical for understanding the compound's behavior in experimental settings and its potential applications in research .

Biological Activity

The research indicates that FOY 251 demonstrates several notable biological activities:

  • Acts as a proteinase inhibitor with anti-proteolytic properties

  • Shows inhibitory effects against SARS-CoV-2 infection in cell assays

  • Exhibits dose-dependent inhibition of equivalent current in M-1 cells

  • Inhibits the proteolytic activity of prostasin

These activities suggest potential therapeutic applications across various disease models, particularly where protease inhibition might offer therapeutic benefits.

Dopamine D4 Receptor Interactions

The dopamine D4 receptor belongs to the D2-like family of dopamine receptors and has been a target of significant research interest for potential antipsychotic medications .

Structure-Affinity Relationships

Research on dopamine D4 receptor ligands has identified several key structure-affinity relationships that influence binding affinity and selectivity. The following insights have been observed in benzamide structures with D4 affinity:

  • 2,4-dimethoxy substitution on the benzoic acid moiety improves DA D4 selectivity

  • Removal of the ortho-methoxy group from the amide phenyl moiety reduces D4 affinity only 2-fold but reduces D2 affinity 5-fold, enhancing selectivity

  • Electron-withdrawing sulfonester groups in the ortho-position dramatically reduce affinity for D4 receptors

  • Halogen substitutions (particularly 3-chloro, 3,4-dichloro, and 4-bromo) can improve affinity and selectivity toward D4 receptors

These structure-activity relationships provide crucial insights for understanding how compounds might interact with D4 receptors and achieve selectivity over other dopamine receptor subtypes.

Selective D4 Receptor Compounds

Several compounds have demonstrated selective affinity for the dopamine D4 receptor over other dopamine receptor subtypes. The table below presents compounds with varying selectivity ratios:

CompoundD2/D4 Selectivity RatioNotes
Compound 22.5Lower selectivity
Compound 522Moderate selectivity
Compound 19264-bromo substituent on benzyl group
Compound 22703,4-dichloro substitution
Compound 25733-chloro substitution
Compound 261433-methoxy substituted benzyl moiety with highest selectivity but reduced D4 affinity

These compounds represent a range of selectivity profiles that could be valuable for studying D4 receptor function or as potential therapeutic leads .

Pharmacological Properties and Testing Methods

In Vitro Assays

The evaluation of compounds like FOY 251 typically employs several in vitro assays to characterize their activity:

  • Binding assays using cloned human dopamine receptor subtypes to determine affinity and selectivity

  • Cellular assays to evaluate intrinsic efficacy and antagonist potency

  • Proteinase inhibition assays to quantify anti-proteolytic activity

These methods provide fundamental data for understanding a compound's mechanism of action and potential applications.

In Vivo Testing Paradigms

Available research suggests compounds in this class are evaluated using various in vivo paradigms:

Testing ParadigmMeasurementReference Compounds
D-amphetamine-induced hypermotilityED50 (μmol/kg s.c.)Haloperidol, Clozapine
Catalepsy inductionPresence/absence at effective doses-

Solution Preparation Guidelines

For experimental applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions of compounds like FOY 251:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.4425 mL12.2127 mL24.4254 mL
5 mM0.4885 mL2.4425 mL4.8851 mL
10 mM0.2443 mL1.2213 mL2.4425 mL

These values provide researchers with practical guidelines for experimental design and implementation .

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